chi3L1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

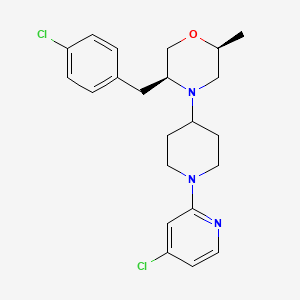

Structure

3D Structure

Properties

Molecular Formula |

C22H27Cl2N3O |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

(2S,5S)-5-[(4-chlorophenyl)methyl]-4-[1-(4-chloro-2-pyridinyl)piperidin-4-yl]-2-methylmorpholine |

InChI |

InChI=1S/C22H27Cl2N3O/c1-16-14-27(21(15-28-16)12-17-2-4-18(23)5-3-17)20-7-10-26(11-8-20)22-13-19(24)6-9-25-22/h2-6,9,13,16,20-21H,7-8,10-12,14-15H2,1H3/t16-,21-/m0/s1 |

InChI Key |

GQUVGWGVUVRLTF-KKSFZXQISA-N |

Isomeric SMILES |

C[C@H]1CN([C@H](CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NC=CC(=C4)Cl |

Canonical SMILES |

CC1CN(C(CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NC=CC(=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Binding Affinity of chi3L1-IN-1 to YKL-40: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between the small molecule inhibitor, chi3L1-IN-1, and its target protein, Chitinase-3-like-protein 1 (CHI3L1), commonly known as YKL-40. This document details the quantitative binding data, experimental protocols for key binding assays, and the impact of this interaction on YKL-40 mediated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound (also referred to as Compound 30) for YKL-40 has been determined using multiple biophysical techniques. The key quantitative data are summarized in the table below, providing a clear comparison of its potency.

| Parameter | Value (nM) | Assay Method | Source |

| IC50 | 50 | AlphaScreen | [1] |

| Kd | 130 ± 20 | Microscale Thermophoresis (MST) |

Table 1: Quantitative Binding Affinity of this compound to YKL-40. This table summarizes the key binding affinity parameters determined for the interaction between this compound and YKL-40.

Experimental Protocols

Detailed methodologies for the principal binding assays used to characterize the interaction between this compound and YKL-40 are provided below.

Microscale Thermophoresis (MST)

Microscale thermophoresis is a powerful technique to quantify biomolecular interactions in solution. The method measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.

Experimental Workflow:

Figure 1: Experimental workflow for determining the binding affinity of this compound to YKL-40 using Microscale Thermophoresis (MST).

Protocol:

-

Protein Labeling: Recombinant human YKL-40 is labeled with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol. The labeled protein is then purified to remove any free dye.

-

Ligand Preparation: A serial dilution of this compound is prepared in the assay buffer (e.g., PBS with 0.05% Tween-20).

-

Binding Reaction: The fluorescently labeled YKL-40 is mixed with the different concentrations of this compound and incubated to allow the binding to reach equilibrium.

-

Capillary Loading: The samples are loaded into standard or premium treated capillaries.

-

MST Measurement: The capillaries are placed in a Monolith NT.115 instrument, and the MST measurement is performed. This involves creating a microscopic temperature gradient and monitoring the fluorescence changes as the molecules move along this gradient.

-

Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay technology used for screening and characterizing biomolecular interactions. In a competition assay format, a known biotinylated ligand and a test compound (this compound) compete for binding to the target protein.

Experimental Workflow:

References

The Effect of chi3L1-IN-1 on the CHI3L1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, fibrotic conditions, and cancers. Its multifaceted role in promoting cell proliferation, migration, and tissue remodeling has made it a compelling therapeutic target. This technical guide provides an in-depth overview of the CHI3L1 signaling pathway and the effects of a specific small molecule inhibitor, chi3L1-IN-1. We present a synthesis of the current understanding of CHI3L1-mediated signal transduction, quantitative data on the inhibitory action of this compound, detailed experimental protocols for studying this pathway, and visual representations of the key molecular interactions and experimental workflows.

Introduction to CHI3L1

CHI3L1 belongs to the glycoside hydrolase family 18 but lacks enzymatic chitinase activity due to a mutation in its catalytic domain. It is secreted by a variety of cell types, including macrophages, neutrophils, and cancer cells, and its expression is often upregulated in the tumor microenvironment and at sites of inflammation. Elevated levels of CHI3L1 in serum and tissues are frequently associated with poor prognosis in several cancers and increased severity of inflammatory diseases.

CHI3L1 exerts its biological functions by binding to several cell surface receptors, thereby activating downstream signaling cascades that regulate a wide array of cellular processes. Understanding these pathways is critical for the development of targeted therapies aimed at mitigating the pathological effects of CHI3L1.

The CHI3L1 Signaling Pathway

CHI3L1 initiates intracellular signaling by binding to a number of receptors, with the most well-characterized being:

-

Interleukin-13 receptor alpha 2 (IL-13Rα2): A primary receptor for CHI3L1, its engagement activates multiple downstream pathways.

-

CD44: This transmembrane glycoprotein, often in concert with other receptors, mediates CHI3L1 signaling.

-

Receptor for Advanced Glycation Endproducts (RAGE): Interaction with RAGE is particularly relevant in inflammatory contexts.

-

Galectin-3: This lectin can form a complex with CHI3L1 and its receptors, modulating signaling outcomes.

Upon receptor binding, CHI3L1 activates several key intracellular signaling pathways:

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This cascade is crucial for cell proliferation, differentiation, and survival.

-

Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: A central regulator of cell survival, growth, and metabolism.

-

Nuclear Factor-kappa B (NF-κB) Pathway: A master regulator of inflammation and immune responses.

-

Wnt/β-catenin Pathway: Involved in cell fate determination, proliferation, and migration.

The activation of these pathways by CHI3L1 culminates in a range of cellular responses that contribute to disease progression, including increased cell proliferation and survival, enhanced cell migration and invasion, promotion of angiogenesis, and modulation of the immune response.

Caption: CHI3L1 signaling pathway and the inhibitory action of this compound.

This compound: A Small Molecule Inhibitor of CHI3L1

This compound is a potent and selective small molecule inhibitor of CHI3L1. It has been utilized as a chemical probe to investigate the biological functions of CHI3L1 and to validate it as a therapeutic target.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Species | Assay Method | Reference |

| IC50 | 50 nM | Human | AlphaScreen Assay | [1] |

| Bioavailability | 18% | Mouse | Intravenous (i.v.) | [1] |

| Clearance | 24 mL/min/kg | Mouse | Intravenous (i.v.) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on the CHI3L1 signaling pathway.

Enzyme-Linked Immunosorbent Assay (ELISA) for CHI3L1 Quantification

This protocol is for the quantitative measurement of human CHI3L1 in cell culture supernatants, serum, or plasma.

Materials:

-

Human CHI3L1 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Deionized or distilled water

-

Wash bottle or automated plate washer

Procedure:

-

Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.

-

Standard and Sample Addition: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.

-

Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C).

-

Washing: Aspirate each well and wash the plate multiple times (usually 3-5 times) with 1X Wash Buffer. Ensure complete removal of liquid at each step.

-

Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.

-

Incubation: Cover the plate and incubate as specified (e.g., 1 hour at 37°C).

-

Washing: Repeat the washing step as described in step 4.

-

Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

-

Incubation: Cover the plate and incubate as specified (e.g., 30 minutes at 37°C).

-

Washing: Repeat the washing step as described in step 4.

-

Substrate Development: Add 90 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of CHI3L1 in the samples by plotting a standard curve of the known concentrations of the standards versus their absorbance values.

Caption: Workflow for a typical CHI3L1 ELISA experiment.

Western Blot Analysis of CHI3L1 Signaling Pathway Components

This protocol describes the detection of total and phosphorylated proteins in the CHI3L1 signaling pathway (e.g., ERK, Akt) in cell lysates following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 8.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Cell Migration Assay (Transwell Assay)

This assay measures the effect of this compound on the migratory capacity of cells in response to a chemoattractant.

Materials:

-

Transwell inserts (with appropriate pore size for the cell type)

-

24-well plates

-

Cell culture medium (serum-free and serum-containing)

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture cells and serum-starve them for several hours prior to the assay.

-

Assay Setup:

-

Place transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound.

-

Add the cell suspension to the upper chamber of the transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining:

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

-

Imaging and Quantification:

-

Wash the inserts to remove excess stain.

-

Allow the inserts to air dry.

-

Image the migrated cells using a microscope.

-

Quantify the number of migrated cells by counting cells in several random fields or by eluting the stain and measuring its absorbance.

-

Cell Proliferation Assay (MTT or WST-1 Assay)

This assay determines the effect of this compound on cell viability and proliferation.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Cell Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for a few hours, allowing viable cells to metabolize the reagent.

-

Signal Measurement:

-

For MTT assay, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Conclusion

CHI3L1 is a key player in the pathogenesis of a multitude of diseases, and its signaling pathway presents a promising avenue for therapeutic intervention. The small molecule inhibitor, this compound, serves as a valuable tool for dissecting the complexities of this pathway and for validating CHI3L1 as a drug target. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other potential inhibitors on CHI3L1-mediated cellular responses. Further research, particularly in generating comprehensive dose-response data for inhibitors like this compound, will be instrumental in advancing the development of novel therapies targeting the CHI3L1 signaling pathway.

References

An In-Depth Technical Guide to the Discovery and Synthesis of chi3L1-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of chi3L1-IN-1, a potent inhibitor of Chitinase-3-like protein 1 (CHI3L1). CHI3L1, also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases and cancers, making it a compelling target for therapeutic intervention.[1][2] This document details the experimental methodologies, quantitative data, and the intricate signaling pathways associated with CHI3L1 and its inhibition by this compound.

Discovery and Optimization

This compound, also referred to as compound 30, was identified through a structure-based drug discovery campaign aimed at developing high-affinity small molecule ligands for CHI3L1.[1][3] The discovery process involved screening a library of chitotriosidase inhibitors, followed by optimization guided by co-crystal structures of hit compounds with CHI3L1.[1] This strategic approach led to the development of this compound, a molecule with nanomolar potency and favorable drug-like properties.[1] The crystal structure of CHI3L1 in complex with this compound has been deposited in the Protein Data Bank under the accession code 8R4X.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 (CHI3L1) | 50 nM | [3] |

| IC50 (hERG) | 2.3 µM | [3] |

| Parameter | Value | Species | Reference |

| Clearance | 24 mL/min/kg | BALB/c mice | [3] |

| Bioavailability (i.v.) | 18% | BALB/c mice | [3] |

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. While the primary publication provides a general overview, a detailed, step-by-step protocol is typically found in the supporting information of the peer-reviewed article. The general synthetic strategy for analogous pyrazole-piperidine carboxamide compounds often involves the formation of a pyrazole core, followed by functionalization of the piperidine moiety and a final amidation step.

Experimental Protocols

AlphaScreen Assay for IC50 Determination

The inhibitory activity of this compound was quantified using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. This assay measures the disruption of the interaction between CHI3L1 and a biotinylated ligand.

Principle: The AlphaScreen assay utilizes donor and acceptor beads that are brought into proximity through a biological interaction. Laser excitation of the donor bead generates singlet oxygen, which diffuses to a nearby acceptor bead, triggering a chemiluminescent signal. Small molecule inhibitors that disrupt the interaction between the binding partners will prevent this proximity, leading to a decrease in the signal.

General Protocol:

-

Reagent Preparation: Prepare solutions of His-tagged CHI3L1 protein, a biotinylated tracer molecule, streptavidin-coated donor beads, and anti-His-tagged acceptor beads in an appropriate assay buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Preparation: Add the assay components to a 384-well microplate in the following order: assay buffer, His-tagged CHI3L1, and the test compound (this compound). Incubate for a defined period at room temperature.

-

Detection: Add a mixture of the biotinylated tracer, streptavidin-donor beads, and anti-His-acceptor beads to each well.

-

Incubation: Incubate the plate in the dark at room temperature to allow for bead binding and signal generation.

-

Signal Reading: Read the plate using a plate reader capable of AlphaScreen detection.

-

Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

CHI3L1 Signaling Pathways

CHI3L1 exerts its biological effects by interacting with various cell surface receptors and activating multiple downstream signaling pathways. These pathways are crucial in mediating inflammation, cell proliferation, and tissue remodeling.

Caption: Overview of CHI3L1 signaling pathways.

Experimental Workflow for this compound Discovery

The discovery of this compound followed a systematic workflow, beginning with initial screening and culminating in a potent, optimized inhibitor.

Caption: Discovery workflow for this compound.

References

In Vitro Characterization of CHI3L1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of CHI3L1-IN-1, a small molecule inhibitor of Chitinase-3-like protein 1 (CHI3L1). CHI3L1, also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, fibrotic conditions, and cancers.[1][2] Its role in promoting cell proliferation, migration, tissue remodeling, and tumor immune evasion makes it a compelling therapeutic target.[1][3] this compound, also identified as Compound 30, has emerged as a potent inhibitor of CHI3L1 activity.

Core Data Presentation

The in vitro activity of this compound has been quantified, providing key metrics for its potency and selectivity. This data is crucial for assessing its potential as a therapeutic agent and as a tool for preclinical research.

| Compound | Target | Assay Type | Metric | Value | Notes |

| This compound (Compound 30) | Chitinase-3-like protein 1 (CHI3L1) | AlphaScreen | IC50 | 50 nM | Assay measured disruption of CHI3L1-heparan sulfate interaction.[4] |

| This compound | hERG Channel | Not Specified | IC50 | 2.3 µM | Indicates off-target activity at a higher concentration.[4] |

Signaling Pathways Modulated by CHI3L1

CHI3L1 exerts its biological functions by binding to various cell surface receptors, which triggers a cascade of downstream signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action of inhibitors like this compound. CHI3L1 has been shown to interact with receptors such as Interleukin-13 receptor alpha 2 (IL-13Rα2), Cluster of Differentiation 44 (CD44), and the Receptor for Advanced Glycation End Products (RAGE).[2][5] This binding activates key intracellular signaling networks including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), Phosphoinositide 3-kinase (PI3K)/AKT, and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.[5][6]

Caption: CHI3L1 signaling through membrane receptors to activate downstream pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to characterize CHI3L1 inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homestead Assay) for Inhibition of Protein-Protein/Protein-Ligand Interaction

This assay is used to quantify the ability of a compound to disrupt the interaction between CHI3L1 and its binding partners, such as heparan sulfate or galectin-3.[7] The IC50 for this compound was determined using a similar assay format.[8]

Principle: The assay relies on the proximity of two bead types: a Donor bead and an Acceptor bead. When in close proximity (i.e., brought together by a biological interaction), excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor disrupting the interaction will prevent this signal.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

Reconstitute His-tagged CHI3L1 and a biotinylated binding partner (e.g., heparan sulfate or GST-tagged galectin-3).

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.

-

-

Assay Procedure (384-well format):

-

Add 5 µL of the this compound dilution or vehicle control (DMSO) to each well.

-

Add 5 µL of His-tagged CHI3L1.

-

Add 5 µL of the biotinylated or GST-tagged binding partner.

-

Incubate for 30-60 minutes at room temperature.

-

Add 10 µL of a pre-mixed suspension of Anti-His-Donor beads and Streptavidin- or Anti-GST-Acceptor beads.

-

Incubate in the dark for 60 minutes at room temperature.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique used to measure the binding affinity (Kd) and the association (ka) and dissociation (kd) rates of an inhibitor to its target protein.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One interactant (ligand, e.g., CHI3L1) is immobilized on the chip, and the other (analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is measured in real-time as a response unit (RU).

Methodology:

-

Chip Preparation:

-

Recombinant CHI3L1 is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference channel is prepared similarly but without the protein to allow for background subtraction.

-

-

Binding Analysis:

-

A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).

-

Each concentration is injected over the ligand and reference surfaces for a defined association time, followed by an injection of running buffer for the dissociation phase.

-

Between cycles, the chip surface is regenerated using a specific buffer (e.g., a low pH glycine solution) to remove any bound analyte.

-

-

Data Analysis:

-

The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd = kd/ka).

-

Cell-Based Assay for Downstream Signaling Inhibition (Western Blot)

This assay determines if this compound can block the downstream signaling pathways activated by CHI3L1 in a cellular context.

Principle: Cells that respond to CHI3L1 are treated with the inhibitor before stimulation with recombinant CHI3L1. The activation of key signaling proteins (e.g., phosphorylation of AKT or ERK) is then assessed by Western blot.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., glioblastoma cells or macrophages) to ~80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with recombinant human CHI3L1 for a predetermined time (e.g., 15-30 minutes).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated proteins (e.g., p-AKT, p-ERK) and total proteins as loading controls.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities to determine the extent of inhibition.

-

References

- 1. Discovery of small molecule CHI3L1 inhibitors by SPR-based high-throughput screening. [vivo.weill.cornell.edu]

- 2. biorxiv.org [biorxiv.org]

- 3. Virtual Screening-Guided Discovery of Small Molecule CHI3L1 Inhibitors with Functional Activity in Glioblastoma Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CHI3L1 modulators(Molecure) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

The Pharmacokinetics and Pharmacodynamics of CHI3L1-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, fibrotic conditions, and cancers. Its multifaceted role in promoting cell proliferation, migration, and tissue remodeling, as well as modulating immune responses, has positioned it as a compelling therapeutic target. This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of CHI3L1-IN-1, a novel small molecule inhibitor of CHI3L1. All data and protocols presented herein are derived from the foundational study by Czestkowski et al. (2024), unless otherwise specified.

Core Compound Profile: this compound (Compound 30)

This compound, identified as Compound 30 in its discovery manuscript, is a potent, small molecule inhibitor developed through structure-based drug design. It demonstrates high affinity for CHI3L1 and serves as a crucial tool for investigating the protein's biological functions and therapeutic potential.

Pharmacodynamics (PD)

The pharmacodynamic profile of this compound is characterized by its high-affinity binding to CHI3L1 and subsequent inhibition of its activity. This has been quantified through various in vitro assays.

In Vitro Activity

The inhibitory potency of this compound was determined using biochemical assays that measure the disruption of CHI3L1's interaction with its binding partners.

| Assay Type | Target | Probe | IC50 (nM) |

| AlphaScreen | Human CHI3L1 | Biotinylated Small Molecule Probe 19 | 50 |

| AlphaScreen | Human CHI3L1 | Biotinylated Heparan Sulfate | 110 |

| Microscale Thermophoresis (MST) | Human CHI3L1 | - | 190 (Kd) |

| hERG Channel Inhibition | hERG | - | 2300 |

Data sourced from Czestkowski et al. (2024).

Mechanism of Action

CHI3L1 exerts its biological effects by interacting with various receptors and extracellular matrix components, which in turn activates several downstream signaling pathways. These pathways are central to processes like inflammation, fibrosis, and tumorigenesis. Inhibition of CHI3L1 by this compound is expected to modulate these pathological processes.

Pharmacokinetics (PK)

The pharmacokinetic properties of this compound were evaluated in BALB/c mice to assess its drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Route | Dose (mg/kg) | Value | Units |

| Clearance (CL) | Intravenous (i.v.) | 3 | 24 | mL/min/kg |

| Bioavailability (F) | Oral (p.o.) vs. i.v. | 10 (p.o.) / 3 (i.v.) | 18 | % |

Data sourced from Czestkowski et al. (2024).

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the descriptions in Czestkowski et al. (2024).

AlphaScreen (AS) Inhibition Assay

This assay was developed to identify and characterize small molecules that inhibit the interaction between CHI3L1 and its binding partners.

-

Reagents : Recombinant human CHI3L1, biotinylated small molecule probes (e.g., Probe 19) or biotinylated heparan sulfate, Streptavidin-coated Donor beads, and anti-His-tag Acceptor beads.

-

Procedure :

-

This compound (or other test compounds) was serially diluted in assay buffer.

-

Recombinant CHI3L1 was pre-incubated with the test compound.

-

Biotinylated probe was added to the mixture.

-

A mix of Donor and Acceptor beads was added.

-

The plate was incubated in the dark to allow for bead-protein-probe complex formation.

-

-

Detection : The plate was read on an EnVision reader. The AlphaScreen signal, generated when Donor and Acceptor beads are in close proximity, is reduced when the test compound inhibits the CHI3L1-probe interaction.

-

Data Analysis : IC50 values were calculated from the dose-response curves.

In Vivo Pharmacokinetic Study in Mice

This study was conducted to determine the clearance and oral bioavailability of this compound.

-

Animal Model : Male BALB/c mice.

-

Dosing :

-

Intravenous (i.v.) Group : A single dose of 3 mg/kg was administered via the tail vein.

-

Oral (p.o.) Group : A single dose of 10 mg/kg was administered by oral gavage.

-

-

Sample Collection : Blood samples were collected at various time points post-dose from the retro-orbital sinus.

-

Sample Processing : Plasma was separated by centrifugation and stored frozen until analysis.

-

Bioanalysis : The concentration of this compound in plasma samples was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis : Pharmacokinetic parameters, including clearance (CL) and bioavailability (F%), were calculated using non-compartmental analysis of the plasma concentration-time data.

Conclusion

This compound (Compound 30) is a potent inhibitor of CHI3L1 with nanomolar activity in biochemical assays. The pharmacokinetic data from murine studies indicate moderate clearance and oral bioavailability, providing a foundation for its use as a research tool and as a starting point for further drug development efforts. The detailed protocols and pathway diagrams furnished in this guide offer a comprehensive resource for researchers aiming to investigate the role of CHI3L1 in health and disease.

The Selectivity of CHI3L1-IN-1: A Technical Guide to a CHI3L1-Targeted Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CHI3L1-IN-1, a small molecule inhibitor of Chitinase-3-like-protein 1 (CHI3L1), a key player in inflammation, fibrosis, and cancer. This document summarizes the available quantitative data on its selectivity, details the experimental methodologies for its characterization, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

This compound has been identified as an inhibitor of CHI3L1 with a reported IC50 of 50 nM.[1] However, subsequent biophysical analysis has raised questions about its direct binding affinity, suggesting a more complex mechanism of action may be at play. This guide presents the currently available data to provide a comprehensive overview for researchers considering this molecule for further investigation.

Quantitative Selectivity Profile of this compound

The selectivity of a chemical probe is paramount for its utility in target validation and drug development. The following table summarizes the known inhibitory activities of this compound against CHI3L1 and other relevant off-targets.

| Target | Assay Type | IC50 | Reference |

| CHI3L1 (YKL-40) | AlphaScreen | 50 nM | [1] |

| hERG Channel | In vitro electrophysiology | 2.3 µM | [1] |

Note: Data on the selectivity of this compound against other human chitinases, such as Chitotriosidase (CHIT1) and Acidic Mammalian Chitinase (AMCase), is not currently available in the public domain. Further research is required to fully characterize its selectivity profile within the chitinase family.

A recent study employing microscale thermophoresis (MST) to investigate the direct binding of reported CHI3L1 modulators, including this compound, found "modest to undetectable direct CHI3L1 binding affinity." This finding suggests that the inhibitory activity observed in the AlphaScreen assay may not be due to direct, high-affinity binding and warrants further investigation into its mechanism of action.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the selectivity data and for designing future experiments.

CHI3L1 AlphaScreen Assay

This assay was utilized to determine the IC50 value of this compound against its primary target.

Workflow Diagram:

Caption: Workflow of the CHI3L1 AlphaScreen Assay.

Protocol:

-

Reagents: Recombinant human CHI3L1, a biotinylated small molecule ligand for CHI3L1, streptavidin-coated donor beads, and anti-tag acceptor beads.

-

Assay Principle: In the absence of an inhibitor, the biotinylated ligand binds to CHI3L1, bringing the streptavidin-donor and anti-tag acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a luminescent signal at 520-620 nm.

-

Inhibition: this compound, if it binds to CHI3L1, disrupts the interaction with the biotinylated ligand, preventing the proximity of the donor and acceptor beads and leading to a decrease in the luminescent signal.

-

Data Analysis: The concentration of this compound that causes a 50% reduction in the luminescent signal is determined as the IC50 value.

hERG Channel Electrophysiology Assay

The potential for off-target effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical aspect of cardiac safety profiling, was assessed using an in vitro electrophysiology assay. The specific details of the protocol used for this compound are not publicly available but generally follow established procedures.

CHI3L1 Signaling Pathways

CHI3L1 exerts its biological effects through various signaling pathways implicated in inflammation and cancer progression. Understanding these pathways is crucial for contextualizing the potential impact of a CHI3L1 inhibitor.

Caption: Simplified CHI3L1 Signaling Pathways.

Logical Relationship: Selectivity Assessment

The process of determining the selectivity of a compound like this compound involves a hierarchical series of experiments.

Caption: Decision tree for inhibitor selectivity assessment.

Conclusion and Future Directions

This compound is a valuable tool for studying the biology of CHI3L1. The reported IC50 of 50 nM from an AlphaScreen assay indicates its potential as an inhibitor. However, the lack of comprehensive selectivity data against other human chitinases and the conflicting findings regarding its direct binding affinity highlight the need for further investigation.

Future research should focus on:

-

Comprehensive Selectivity Profiling: Testing this compound against a panel of human chitinases (CHIT1, AMCase) and other related glycoside hydrolases to definitively establish its selectivity.

-

Mechanism of Action Studies: Employing orthogonal biophysical techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to clarify its binding mode and affinity for CHI3L1.

-

Cellular Target Engagement Assays: Developing and utilizing cellular assays to confirm that this compound engages with and modulates the activity of CHI3L1 in a cellular context.

A thorough understanding of these aspects will be critical in validating this compound as a selective and reliable chemical probe for dissecting the complex roles of CHI3L1 in health and disease.

References

The Central Role of YKL-40 in Glioblastoma Cell Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) is the most aggressive and common primary brain tumor, characterized by diffuse infiltration into the surrounding brain parenchyma, which renders surgical resection incomplete and fuels inevitable recurrence. A key orchestrator of this invasive phenotype is Chitinase-3-like-1 (CHI3L1), a 40-kDa secreted glycoprotein also known as YKL-40. Elevated expression of YKL-40 is a hallmark of the malignant, mesenchymal subtype of GBM and consistently correlates with poor prognosis, treatment resistance, and decreased overall survival.[1][2][3][4] This technical guide provides an in-depth examination of the molecular mechanisms through which YKL-40 drives glioblastoma cell invasion, its role in remodeling the tumor microenvironment, and its function as a therapeutic target. We synthesize findings from key studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to offer a comprehensive resource for the scientific community.

Molecular Mechanisms of YKL-40-Mediated Invasion

YKL-40 promotes glioblastoma invasion through the activation of multiple intracellular signaling cascades that regulate cell migration, adhesion, and survival. It acts as a signaling hub, integrating inputs from the tumor microenvironment and driving a pro-invasive cellular program.

The Ras/PI3K/Lumican Axis

One of the critical pathways for YKL-40-induced invasion involves the upregulation of Lumican (LUM), a small leucine-rich proteoglycan involved in extracellular matrix (ECM) remodeling.[5] YKL-40 stimulates the Ras/PI3K signaling pathway, which in turn dramatically increases the expression of LUM. Lumican is necessary for the invasive phenotype, as its knockdown abrogates the pro-invasive effects of YKL-40.[5]

The FAK/ERK and PI3K/AKT Pro-Survival and Angiogenic Pathways

YKL-40 directly enhances tumor angiogenesis, a process intrinsically linked to invasion, by upregulating Vascular Endothelial Growth Factor (VEGF).[6][7][8] It achieves this by inducing the coordination of membrane receptor syndecan-1 and integrin αvβ5, which triggers a signaling cascade through Focal Adhesion Kinase (FAK) and the MAPK/ERK pathway.[6][7][9] Concurrently, YKL-40 activates the PI3K/AKT pathway, which protects glioblastoma cells from apoptosis induced by genotoxic stress such as γ-irradiation, thereby promoting the survival of invasive cells.[6][9][10]

The CD44/Akt/β-catenin Feed-Forward Loop

Recent studies have shown that YKL-40 interacts directly with the cell surface receptor CD44 on glioma stem cells (GSCs).[11] This interaction induces the phosphorylation and nuclear translocation of Akt, β-catenin, and STAT3, promoting a mesenchymal phenotype. This signaling cascade upregulates the transcription factor MAZ, which in turn increases the expression of CD44, establishing a pro-mesenchymal feed-forward loop that sustains the invasive state.[11]

Quantitative Data on YKL-40's Pro-Invasive Functions

The following tables summarize key quantitative findings from studies investigating the role of YKL-40 in glioblastoma.

Table 1: YKL-40 Regulation of Gene Expression

| Gene | Regulation by YKL-40 | Fold Change | Cell/Model System | Reference |

| Lumican (LUM) | Upregulation | 20 to 3,000-fold | YKL-40-deficient glioma cells treated with soluble YKL-40 | [5] |

| VEGF | Upregulation | Not specified | U87 Glioblastoma Cells | [6][7][8] |

| CD44, TNC, ANXA2 | Upregulation | Not specified | Glioma Stem Cells treated with anti-CHI3L1 antibody | [11] |

| N-cadherin, VCAM-1 | Downregulation | Not specified | GBM Spheroids treated with CHI3L1 inhibitor G721-0282 | [12] |

Table 2: Impact of YKL-40 on Glioblastoma Cell Invasion and Survival

| Experimental Condition | Measured Effect | Quantitative Change | Cell/Model System | Reference |

| siRNA knockdown of Lumican | Invasion Rate | Reduced to 1/4 of control | YKL-40-producing, highly invasive glioma cells | [5] |

| Knockdown of YKL-40 | Cell-Matrix Adhesion | Decreased | Glioma Cells | [8] |

| Knockdown of YKL-40 | Invasion | Reduced | Glioma Cells | [8] |

| High YKL-40 Expression | Patient Survival | Hazard Ratio = 1.4 | Anaplastic Glioma & Glioblastoma Patients | [3] |

| High YKL-40 Expression | Patient Survival | Hazard Ratio = 1.46 | Meta-analysis of 1,241 Glioblastoma Patients | [4] |

Core Signaling Pathway Diagrams

The following diagrams, generated using DOT language, visualize the key signaling pathways governed by YKL-40 in glioblastoma.

YKL-40 Pro-Invasive and Pro-Angiogenic Signaling

Caption: YKL-40 activates multiple receptors to drive invasion and angiogenesis.

Experimental Workflow for Studying YKL-40-Mediated Invasion

Caption: A typical experimental workflow to validate the role of YKL-40.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of protocols frequently cited in YKL-40 glioblastoma studies.

Cell Culture and Genetic Manipulation

-

Cell Lines: The human glioblastoma cell line U87-MG is frequently used as it endogenously expresses high levels of YKL-40.[6][13] Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Gene Knockdown: To study the loss-of-function effects of YKL-40 or its downstream targets like Lumican, transient knockdown is achieved using small interfering RNA (siRNA).[5] For stable knockdown, lentiviral vectors expressing short hairpin RNA (shRNA) targeting the gene of interest (e.g., CHI3L1) are used to transduce the cells, followed by selection with an appropriate antibiotic (e.g., puromycin).[8]

In Vitro Invasion Assay (Boyden Chamber Assay)

-

Principle: This assay measures the ability of cells to migrate through a layer of extracellular matrix.

-

Protocol:

-

8-μm pore size inserts for 24-well plates are coated with a thin layer of Matrigel (a basement membrane matrix).

-

GBM cells (e.g., 5 x 10⁴), previously serum-starved for 24 hours, are seeded into the upper chamber in serum-free media.

-

The lower chamber is filled with media containing 10% FBS or another chemoattractant.

-

After incubation (typically 24-48 hours), non-invading cells on the top surface of the insert are removed with a cotton swab.

-

Invading cells on the bottom surface are fixed with methanol and stained with a solution such as 0.1% crystal violet.

-

The number of invading cells is quantified by counting cells in several microscopic fields or by eluting the dye and measuring its absorbance.[5][8]

-

Western Blotting for Signaling Pathway Analysis

-

Principle: To detect and quantify the activation (phosphorylation) of key signaling proteins like AKT and ERK.

-

Protocol:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-40 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2, anti-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Proteins are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

-

Orthotopic Xenograft Mouse Model

-

Principle: To study tumor growth, invasion, and response to therapy in a more physiologically relevant in vivo environment.

-

Protocol:

-

Genetically modified GBM cells (e.g., U87 cells with YKL-40 knockdown) are harvested and resuspended in sterile PBS.

-

Immune-compromised mice (e.g., SCID or nude mice) are anesthetized.

-

Using a stereotactic frame, a small burr hole is drilled into the skull.

-

A suspension of GBM cells (e.g., 1-5 x 10⁵ cells in 5 μL) is slowly injected into the brain parenchyma (e.g., the striatum).

-

The incision is closed, and animals are monitored for tumor development using bioluminescence imaging (if cells express luciferase) or for neurological symptoms.

-

At the study endpoint, brains are harvested, fixed in formalin, and embedded in paraffin for immunohistochemical analysis of tumor invasion and angiogenesis (e.g., staining for Ki-67 and CD31).[6][15]

-

Conclusion and Therapeutic Outlook

YKL-40 is unequivocally a central driver of glioblastoma invasion, operating through a complex network of signaling pathways that control cell migration, ECM remodeling, angiogenesis, and cell survival.[5][8][9][16] Its multifaceted role makes it a compelling and high-value target for therapeutic intervention. Strategies aimed at inhibiting YKL-40, such as neutralizing monoclonal antibodies or novel small molecule inhibitors, have shown promise in preclinical models by reducing tumor growth and angiogenesis.[6][17][18] Given that elevated YKL-40 is also implicated in resistance to standard therapies, including radiation and anti-VEGF treatments like bevacizumab, combining YKL-40 inhibition with existing treatment modalities may represent a powerful strategy to overcome therapeutic resistance and impede the relentless invasion that defines this devastating disease.[6][10][17] Further research and clinical trials are essential to translate these promising preclinical findings into effective therapies for glioblastoma patients.

References

- 1. Activated kynurenine pathway metabolism by YKL-40 establishes an inhibitory immune microenvironment and drives glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Serum YKL-40 is a marker of prognosis and disease status in high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prognostic Value of YKL-40 in Patients with Glioblastoma: a Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Role of YKL-40 in the Angiogenesis, Radioresistance, and Progression of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of YKL-40 in the angiogenesis, radioresistance, and progression of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Unveiling YKL-40, from Serum Marker to Target Therapy in Glioblastoma [frontiersin.org]

- 9. Vascular heterogeneity and targeting: the role of YKL-40 in glioblastoma vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. YKL-40 is directly produced by tumor cells and is inversely linked to EGFR in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Regulation of YKL‐40 expression during genotoxic or microenvironmental stress in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TMIC-14. AUTO-/PARACRINE SIGNALING OF PI3K/AKT/YKL-40 IN MESENCHYMAL GLIOBLASTOMA PROGRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plasma YKL-40 as a biomarker for bevacizumab efficacy in patients with newly diagnosed glioblastoma in the phase 3 randomized AVAglio trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. tandfonline.com [tandfonline.com]

- 18. biorxiv.org [biorxiv.org]

CHI3L1 as a Therapeutic Target in Rheumatoid Arthritis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that has emerged as a key player in the pathogenesis of rheumatoid arthritis (RA). It is produced by various cell types within the inflamed joint, including synovial cells, articular chondrocytes, and infiltrating macrophages and neutrophils.[1][2] Elevated levels of CHI3L1 in the serum and synovial fluid of RA patients correlate with disease activity and joint destruction, highlighting its potential as both a biomarker and a therapeutic target.[1][3] This technical guide provides a comprehensive overview of the role of CHI3L1 in RA, focusing on its signaling pathways, preclinical evidence for its therapeutic targeting, and detailed experimental protocols relevant to its study.

The Role of CHI3L1 in Rheumatoid Arthritis Pathogenesis

In the context of RA, CHI3L1 functions as a potent pro-inflammatory and tissue-remodeling factor. Its expression is stimulated by key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[4] Once secreted, CHI3L1 exerts its pathogenic effects by binding to several cell surface receptors, including the Receptor for Advanced Glycation End products (RAGE), Interleukin-13 receptor alpha 2 (IL-13Rα2), and CD44.[1][2]

The binding of CHI3L1 to these receptors triggers a cascade of intracellular signaling events, primarily through the activation of Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/AKT, Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT), and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][5] This signaling cascade culminates in:

-

Increased production of pro-inflammatory cytokines: CHI3L1 stimulation leads to the release of a host of inflammatory mediators, including IL-1β, IL-6, IL-8, IL-17, and TNF-α, which perpetuate the inflammatory response within the joint.[1][3]

-

Enhanced expression of matrix metalloproteinases (MMPs): CHI3L1 upregulates the expression of MMP-1, MMP-3, MMP-9, and MMP-13, enzymes that are critical in the degradation of cartilage and bone, leading to the characteristic joint destruction seen in RA.[1][3]

-

Promotion of synovial fibroblast proliferation and invasion: By activating synovial fibroblasts, CHI3L1 contributes to the formation of the invasive pannus, a hallmark of RA that actively destroys articular cartilage.[1]

-

Stimulation of angiogenesis: The formation of new blood vessels is crucial for sustaining the inflamed synovium, and CHI3L1 has been implicated in promoting this process.

Quantitative Data on CHI3L1 in Rheumatoid Arthritis

The following tables summarize key quantitative data from clinical and preclinical studies, underscoring the significance of CHI3L1 in RA.

Table 1: Serum CHI3L1 Levels in Rheumatoid Arthritis Patients

| Patient Group | Serum CHI3L1 Level (Median [IQR], ng/mL) | p-value | Reference |

| RA patients with interstitial lung disease (RA-ILD) | 69.69 [44.51-128.66] | <0.001 | [4][6] |

| RA patients without interstitial lung disease (RA-nILD) | 32.19 [21.63-56.99] | [4][6] |

Table 2: Correlation of Serum CHI3L1 with Disease Activity Score 28 (DAS28)

| Correlation Parameter | Correlation Coefficient (r) | p-value | Reference |

| Serum CHI3L1 and DAS28 | A meta-analysis confirmed a correlation between CHI3L1 levels and RA activity, including DAS28. | [3] |

Table 3: Preclinical Efficacy of Anti-CHI3L1 Antibody in a Collagen-Induced Arthritis (CIA) Mouse Model

| Treatment Group | Outcome Measure | Result | Reference |

| Anti-CHI3L1 Antibody (2.5 and 5 mg/kg) | Clinical Arthritis Score | Sustained reduction from day 3 to 24 | [7] |

| Paw Thickness | Reduced | [1][3] | |

| Inflammatory Cell Infiltration | Reduced | [1][3] | |

| Expression of TNF-α, IL-1β, IL-18, CCL2 | Reduced | [1][3] | |

| Expression of MMP-3, MMP-9, MMP-13 | Reduced to basal levels | [1] |

Signaling Pathways of CHI3L1 in Rheumatoid Arthritis

The intricate signaling network initiated by CHI3L1 in RA involves multiple receptors and downstream pathways, leading to the pleiotropic effects of this protein.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study CHI3L1 in the context of RA.

CHI3L1 Enzyme-Linked Immunosorbent Assay (ELISA) for Human Serum

This protocol describes a sandwich ELISA for the quantitative measurement of CHI3L1 in human serum.

-

Preparation of Reagents:

-

Prepare wash buffer, standards, and samples according to the manufacturer's instructions. A recommended standard curve dilution series is 4000, 2000, 1000, 500, 250, 125, 62.5, and 0 pg/mL.[1]

-

Dilute the concentrated Biotinylated Detection Antibody and HRP Conjugate to their working concentrations.[1]

-

-

Assay Procedure:

-

Add 100 µL of standard or sample to each well of the pre-coated microplate.[1]

-

Incubate for 90 minutes at 37°C.[1]

-

Aspirate the liquid from each well and add 100 µL of Biotinylated Detection Antibody working solution.[1]

-

Incubate for 60 minutes at 37°C.[1]

-

Aspirate and wash the wells three times with wash buffer.[1]

-

Add 100 µL of HRP Conjugate working solution to each well.[1]

-

Incubate for 30 minutes at 37°C.[1]

-

Aspirate and wash the wells five times with wash buffer.[1]

-

Add 90 µL of Substrate Reagent to each well.[1]

-

Incubate for 15 minutes at 37°C in the dark.[1]

-

Add 50 µL of Stop Solution to each well.[1]

-

Immediately read the absorbance at 450 nm using a microplate reader.[8]

-

-

Calculation of Results:

-

Calculate the concentration of CHI3L1 in the samples by plotting a standard curve of the known concentrations of the standards versus their corresponding absorbance values.

-

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

The CIA model is a widely used animal model of RA that shares many pathological features with the human disease.

-

Animals:

-

Induction of Arthritis:

-

Primary Immunization (Day 0):

-

Booster Immunization (Day 21):

-

-

Assessment of Arthritis:

-

Monitor mice for signs of arthritis starting from day 21.[12]

-

Score the severity of arthritis in each paw based on a scale of 0-4, where:

-

0 = Normal

-

1 = Mild, but definite redness and swelling of the ankle or wrist, or redness and swelling of individual digits.

-

2 = Moderate redness and swelling of the ankle or wrist.

-

3 = Severe redness and swelling of the entire paw including digits.

-

4 = Maximally inflamed limb with involvement of multiple joints.[9]

-

-

The total clinical score per mouse is the sum of the scores for all four paws (maximum score of 16).

-

Immunohistochemistry for CHI3L1 in Mouse Joint Tissue

This protocol outlines the steps for detecting CHI3L1 protein in paraffin-embedded mouse joint sections.

-

Tissue Preparation:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[13]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a microwave or pressure cooker.[14]

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.[13]

-

Block non-specific binding with a blocking serum (e.g., 2% normal serum) for 1 hour.[3]

-

Incubate the sections with a primary antibody against CHI3L1 overnight at 4°C.[3]

-

Wash the sections with TBS and incubate with a biotinylated secondary antibody for 1 hour.[3]

-

Wash and then incubate with an avidin-biotin-peroxidase complex.[3]

-

Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.[13]

-

Counterstain the sections with hematoxylin to visualize the nuclei.[3][13]

-

-

Visualization:

-

Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

-

Examine the sections under a light microscope.

-

Therapeutic Targeting of CHI3L1

The central role of CHI3L1 in driving inflammation and joint destruction in RA makes it an attractive therapeutic target. Preclinical studies have demonstrated the potential of blocking CHI3L1 activity.

Monoclonal Antibodies

A human monoclonal antibody, referred to as the H1 clone , has been developed and tested in the CIA mouse model.[1] Administration of this antibody resulted in a significant reduction in clinical arthritis scores, paw swelling, and inflammatory cell infiltration.[1][7] Furthermore, treatment with the anti-CHI3L1 antibody led to decreased expression of pro-inflammatory cytokines and MMPs in the joints of arthritic mice.[1][3]

Small Molecule Inhibitors

Several small molecule inhibitors targeting CHI3L1 are in early stages of development. For instance, K284 has been shown to bind to the chitin-binding domain of CHI3L1, preventing its interaction with IL-13Rα2 and subsequently inhibiting JNK-AP-1 signaling.[11] Another compound, DEL-C1 , identified through DNA-encoded library screening, has demonstrated the ability to reverse CHI3L1-induced cellular dysfunction and suppress NF-κB activation. These findings provide a strong rationale for the continued development of CHI3L1 inhibitors as a novel therapeutic strategy for RA.

Workflow for Therapeutic Development

The development of CHI3L1-targeted therapies for RA would typically follow a structured workflow.

Conclusion

CHI3L1 is a multifaceted protein that plays a significant role in the pathophysiology of rheumatoid arthritis by promoting inflammation, cartilage and bone destruction, and synovial proliferation. The wealth of preclinical data strongly supports the development of therapeutic agents that target CHI3L1. Monoclonal antibodies and small molecule inhibitors have shown promise in animal models of arthritis, offering a potential new avenue for the treatment of RA. Further research and clinical investigation are warranted to translate these promising preclinical findings into effective therapies for patients with rheumatoid arthritis.

References

- 1. Anti-arthritis Effect of Anti-chitinase-3-like 1 Antibody Through Inhibition of MMP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitinase-3-Like Protein 1 as a Therapeutic Target for Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Anti-arthritis Effect of Anti-chitinase-3-like 1 Antibody Through Inhibition of MMP3 | Semantic Scholar [semanticscholar.org]

- 4. Inflammatory cytokines induce production of CHI3L1 by articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IL13Rα2 as a crucial receptor for Chi3l1 in osteoclast differentiation and bone resorption through the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | M2a Macrophage-Secreted CHI3L1 Promotes Extracellular Matrix Metabolic Imbalances via Activation of IL-13Rα2/MAPK Pathway in Rat Intervertebral Disc Degeneration [frontiersin.org]

- 9. Chitinase 3-like 1 Regulates Cellular and Tissue Responses via IL-13 Receptor α2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-arthritis Effect of Anti-chitinase-3-like 1 Antibody Through Inhibition of MMP3 -IMMUNE NETWORK | Korea Science [koreascience.kr]

- 13. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]

- 14. biorxiv.org [biorxiv.org]

Investigating Neuroinflammation: A Technical Guide to Utilizing CHI3L1-IN-1

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the use of CHI3L1-IN-1, a small molecule inhibitor of Chitinase-3-like-1 (CHI3L1), for the investigation of neuroinflammation.

Introduction to CHI3L1 in Neuroinflammation

Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that has emerged as a critical regulator and biomarker in a variety of inflammatory diseases, including those affecting the central nervous system (CNS).[1][2] In the brain, CHI3L1 is predominantly secreted by activated astrocytes and is associated with a reactive, neurotoxic state.[2][3] Elevated levels of CHI3L1 have been identified in the cerebrospinal fluid of patients with neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, correlating with disease progression and severity.[2][4] While its precise functions in the CNS are still being unraveled, CHI3L1 is known to be a multifaceted signaling molecule that can modulate a wide range of cellular processes including innate immunity, cell proliferation, and tissue remodeling.[2][3] Its role in promoting neuroinflammation makes it a compelling target for therapeutic intervention and mechanistic studies.[4]

This compound is a potent and selective small molecule inhibitor of CHI3L1, offering a valuable chemical tool to probe the function of CHI3L1 in neuroinflammatory processes. By specifically blocking CHI3L1 activity, researchers can elucidate its downstream signaling pathways and its role in the pathogenesis of various neurological disorders.

The CHI3L1 Signaling Network in Neuroinflammation

CHI3L1 exerts its effects by binding to specific cell surface receptors and activating downstream intracellular signaling cascades. The signaling pathways are complex and can vary depending on the cell type and context. In neuroinflammation, CHI3L1 is known to be secreted by astrocytes in response to inflammatory stimuli.[5][6] This secreted CHI3L1 can then act on various brain cells, including microglia and neural stem cells, to propagate inflammatory responses and impair neural function.

Several key signaling pathways have been implicated:

-

NF-κB Pathway: The canonical Nuclear Factor-κB (NF-κB) pathway, a cornerstone of inflammatory signaling, can be activated by CHI3L1.[5] This activation in astrocytes can lead to a neurotoxic inflammatory state.

-

JNK-AP-1 Pathway: In some contexts, CHI3L1 binding to its receptor, Interleukin-13 receptor alpha-2 (IL-13Rα2), can trigger the c-Jun N-terminal kinase (JNK) and Activator protein-1 (AP-1) signaling cascade.[7][8] This pathway is often associated with cell proliferation and survival.

-

CRTH2/β-catenin Pathway: In the hippocampus, CHI3L1 has been shown to engage the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[6] This interaction leads to the dampening of β-catenin signaling, which is crucial for neurogenesis. The inhibition of this pathway by CHI3L1 results in impaired proliferation and neuronal differentiation of neural stem cells.[6]

-

ERK Pathway: There is growing evidence for the involvement of the extracellular signal-regulated kinase (ERK) pathway in CHI3L1-mediated inflammatory responses.[9]

-

PI3K/AKT/mTOR Pathway: In certain cell types, the expression of CHI3L1 itself is regulated by the PI3K/AKT/mTOR signaling pathway.[10]

These pathways collectively contribute to the pro-inflammatory and anti-neurogenic effects of CHI3L1 in the CNS.

Quantitative Data for CHI3L1 Inhibitors

This compound is a potent inhibitor of CHI3L1. While comprehensive data on its effects in neuroinflammation models is emerging, its key in vitro potency has been determined. The table below summarizes the available quantitative data for this compound and another referenced CHI3L1 inhibitor, K284, to provide context.

| Compound | Target | Assay Type | Potency (IC₅₀) | Pharmacokinetics (Mice) | Reference |

| This compound | CHI3L1 | Enzymatic Assay | 50 nM | CL: 24 mL/min/kg; Bioavailability (i.v.): 18% in BALB/c mice | [11] |

| K284 | CHI3L1 | In vivo metastasis model | 0.5 mg/kg body weight | Not specified | [7][8] |

Note: Data for K284 is provided for context as a CHI3L1 inhibitor with demonstrated in vivo efficacy in a different disease model.

Experimental Protocols

The following protocols provide a framework for utilizing this compound to investigate neuroinflammation.

General Experimental Workflow

A typical workflow for assessing the efficacy of this compound involves in vitro characterization followed by in vivo validation in a relevant animal model of neuroinflammation.

In Vitro Protocol: Inhibition of Cytokine Release in Microglial Cells

This protocol details the use of this compound to assess its ability to mitigate the inflammatory response in cultured microglial cells.

Objective: To determine if this compound can reduce the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

-

BV-2 or primary microglial cells

-

DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound (MedChemExpress)

-

DMSO (vehicle)

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

Methodology:

-

Cell Seeding: Plate microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh serum-free medium. Prepare serial dilutions of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) in serum-free medium. The final DMSO concentration should be kept below 0.1%. Add the this compound dilutions to the respective wells. Include a vehicle control group (DMSO only). Incubate for 1 hour.

-

Inflammatory Challenge: Prepare a stock solution of LPS. Add LPS to all wells (except the unstimulated control group) to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

-

Data Analysis: Normalize the cytokine concentrations to the vehicle-treated, LPS-stimulated group. Determine the IC₅₀ of this compound for the inhibition of each cytokine.

In Vivo Protocol: Administration of this compound in a Mouse Model

This protocol provides a method for preparing and administering this compound to mice.

Objective: To deliver this compound systemically to assess its effects in a mouse model of neuroinflammation.

Materials:

-

This compound

-

DMSO

-

Corn Oil

-

BALB/c mice (or other appropriate strain)

Preparation of Dosing Solution (for a target dose of 3 mg/kg): This protocol is adapted from the supplier's recommendation and may require optimization.[11]

-

Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

Working Solution: For intravenous (i.v.) injection, further dilution in a pharmaceutically acceptable vehicle is required. For intraperitoneal (i.p.) or oral (p.o.) administration, a common formulation is a suspension in corn oil. To prepare a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.[11] Mix thoroughly by vortexing and/or sonication to ensure a uniform suspension.

-

Dosing: The volume to be administered depends on the mouse's weight. For a 3 mg/kg dose using a 2.5 mg/mL solution:

-

Volume (µL) = (Weight of mouse in g / 1000 g) * (3 mg/kg) * (1 mL / 2.5 mg) * 1000 µL/mL

-

For a 25g mouse: (25/1000) * 3 * (1/2.5) * 1000 = 30 µL.

-

-

Administration: Administer the prepared solution to the mice via the desired route (e.g., i.p. or p.o.). The dosing frequency and duration will depend on the specific experimental design and the half-life of the compound.

Important Considerations:

-

The provided formulation is a starting point. Solubility and stability should be confirmed.

-

The working solution for in vivo experiments should be prepared fresh daily.[11]

-

Appropriate vehicle control groups (e.g., 10% DMSO in corn oil) must be included in the study design.

Conclusion

CHI3L1 is a significant player in the complex landscape of neuroinflammation. The availability of potent and selective inhibitors like this compound provides an invaluable opportunity for the scientific community to dissect the molecular mechanisms driven by CHI3L1 in the central nervous system. The experimental frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of targeting CHI3L1 in a range of neuroinflammatory and neurodegenerative disorders.

References

- 1. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Potential Role of Chitinase-3-like Protein 1 (CHI3L1/YKL-40) in Neurodegeneration and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential role of chitinase-3-like protein 1 (CHI3L1/YKL-40) in neurodegeneration and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CHI3L1: An Emerging Player in Neuroinflammation and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CHI3L1 signaling impairs hippocampal neurogenesis and cognitive function in autoimmune-mediated neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CHI3L1 signaling impairs hippocampal neurogenesis and cognitive function in autoimmune-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Amyloid-β (Aβ)-Induced Cognitive Impairment and Neuroinflammation in CHI3L1 Knockout Mice through Downregulation of ERK-PTX3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chitinase-3-like 1 protein complexes modulate macrophage-mediated immune suppression in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Early-Stage Research on Small Molecule CHI3L1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the early-stage research landscape for small molecule inhibitors targeting Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40. CHI3L1 is a secreted glycoprotein implicated in the pathogenesis of various diseases, including cancer, inflammation, and fibrosis, making it a compelling therapeutic target.[1][2] This document summarizes known small molecule inhibitors, details key experimental protocols for their discovery and characterization, and visualizes the complex signaling pathways of CHI3L1.

Introduction to CHI3L1 as a Therapeutic Target

Chitinase-3-like protein 1 (CHI3L1) is overexpressed in numerous pathologies and is often associated with poor prognosis, particularly in cancers like glioblastoma (GBM).[3][4][5] It plays a crucial role in promoting tumor progression, invasion, angiogenesis, and immune evasion.[3][6][7] CHI3L1 exerts its effects by interacting with various receptors and modulating multiple downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB.[8] The lack of enzymatic activity makes targeting its protein-protein interactions and signaling functions a primary strategy for therapeutic intervention. The development of small molecule inhibitors that can disrupt these interactions is an active area of research aimed at providing new treatment modalities.[1][9]

Small Molecule Inhibitors of CHI3L1